2-Amino-1-(pyridin-3-yl)ethanone

Catalog No.
S8080246
CAS No.
M.F
C7H8N2O
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-(pyridin-3-yl)ethanone

Product Name

2-Amino-1-(pyridin-3-yl)ethanone

IUPAC Name

2-amino-1-pyridin-3-ylethanone

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C7H8N2O/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4,8H2

InChI Key

RGUUBRUFWMBQOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)CN

2-Amino-1-(pyridin-3-yl)ethanone is an organic compound with the molecular formula C7H8N2O. It appears as a colorless to pale yellow liquid, soluble in water and various organic solvents at room temperature. The compound features both an amino group and a carbonyl group, which contribute to its basic and reactive nature. Its structural characteristics make it a valuable intermediate in organic synthesis and pharmaceutical development, particularly in the creation of biologically active compounds .

  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, typically using reagents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.
  • Substitution: The amino or carbonyl groups can participate in substitution reactions where they are replaced by other functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide.
  • Reduction: Lithium aluminum hydride, hydrogen gas.
  • Substitution: Halogenating agents, nucleophiles.

Major Products Formed

  • Oxidation: Ketones, aldehydes.
  • Reduction: Amines.
  • Substitution: Various substituted derivatives depending on the reagents used.

The biological activity of 2-Amino-1-(pyridin-3-yl)ethanone is noteworthy due to its potential as a pharmacological agent. It has been investigated for its role in enzyme mechanisms and as a building block for various biologically active molecules. The compound's ability to interact with specific molecular targets allows it to modulate enzyme activity and influence biological pathways .

Synthetic Routes

The synthesis of 2-Amino-1-(pyridin-3-yl)ethanone typically involves the following steps:

  • Condensation Reaction: 3-Pyridinecarboxaldehyde is reacted with ammonia or an amine under controlled conditions to yield a pyridine derivative.
  • Reduction Step: The resulting product is then reduced using a hydrogen source like lithium aluminum hydride to produce 2-Amino-1-(pyridin-3-yl)ethanone .

Industrial Production Methods

In industrial settings, similar synthetic routes are employed but on a larger scale. Continuous flow reactors and advanced purification techniques are often utilized to optimize yield and purity.

2-Amino-1-(pyridin-3-yl)ethanone finds applications across various fields:

  • Chemistry: Used as a ligand in metal complex synthesis and as an intermediate in organic synthesis.
  • Biology: Employed in studying enzyme mechanisms and as a precursor for biologically active molecules.
  • Medicine: Integral in developing pharmaceuticals targeting specific biological pathways.
  • Industry: Utilized in producing fine chemicals and as a precursor for various industrial processes .

Several compounds exhibit structural similarities to 2-Amino-1-(pyridin-3-yl)ethanone:

Compound NameStructural FeaturesUnique Aspects
PyridineBasic heterocyclic compound without amino or carbonyl groupsLacks functional groups present in 2-Amino...
2-AminoethanolContains amino and hydroxyl groups but no pyridine ringLacks the aromaticity of the pyridine ring
3-PyridylmethanolContains a pyridine ring and hydroxyl groupLacks the amino group
2-Amino-1-(pyridin-4-yl)ethanoneSimilar structure but with substitution on the pyridine ringDifferent biological activity profile

Uniqueness

The uniqueness of 2-Amino-1-(pyridin-3-yl)ethanone lies in its combination of both amino and carbonyl functional groups attached to a pyridine ring. This configuration imparts distinct chemical reactivity and biological activity, making it versatile for research and industrial applications.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

136.063662883 g/mol

Monoisotopic Mass

136.063662883 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-28-2023

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